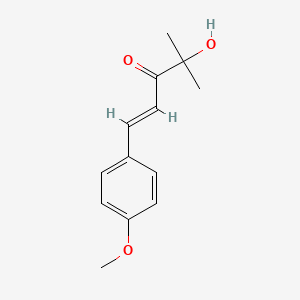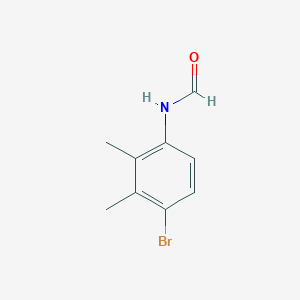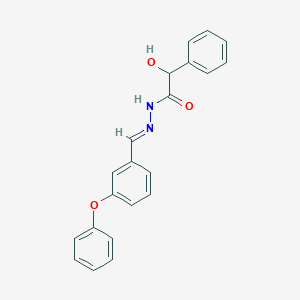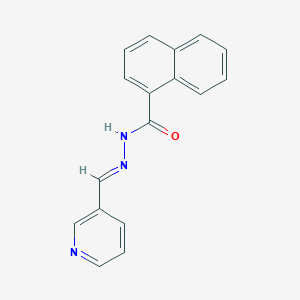
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one, also known as HMP, is a natural compound found in various plant sources. It is a member of the chalcone family, which is known for its diverse biological activities. HMP has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
作用机制
The mechanism of action of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It also inhibits the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has been found to exert various biochemical and physiological effects, including the modulation of enzyme activity, gene expression, and cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in the development of inflammation. 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has also been found to upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
实验室实验的优点和局限性
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has several advantages as a research tool, including its availability, low cost, and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has some limitations, including its low solubility in water, which can make it difficult to study its effects in aqueous systems. It also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for the study of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one, including its potential as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one and its effects on cellular processes. Studies are also needed to investigate the toxicity and safety of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one in vivo, as well as its potential interactions with other drugs. Additionally, the development of new methods for the synthesis and purification of 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one may help to improve its efficacy and bioavailability.
合成方法
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with methyl vinyl ketone to yield 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one.
科学研究应用
4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has shown promising results in various scientific research studies, including its potential as an anti-inflammatory agent, antioxidant, and anticancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which play a crucial role in the development of chronic inflammatory diseases such as arthritis and asthma. 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has also been shown to possess potent antioxidant activity, which is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, 4-hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
(E)-4-hydroxy-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,15)12(14)9-6-10-4-7-11(16-3)8-5-10/h4-9,15H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUZIWGNQKQNOU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-hydroxy-1-(4-methoxyphenyl)-4-methylpent-1-en-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)


![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)

![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)